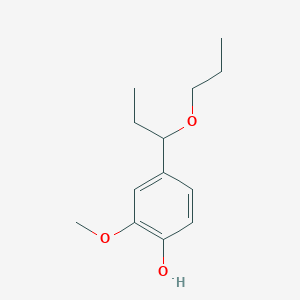silane CAS No. 144192-97-2](/img/structure/B12552985.png)
[(1-Iodobiphenylen-2-yl)ethynyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iodobiphenylen-2-yl)ethynylsilane is a chemical compound that features a unique structure combining an iodobiphenyl group with an ethynyl linkage to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodobiphenylen-2-yl)ethynylsilane typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an iodobiphenyl derivative with an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified using column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of (1-Iodobiphenylen-2-yl)ethynylsilane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Iodobiphenylen-2-yl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Desilylation Reactions: The trimethylsilane group can be removed under acidic or basic conditions to yield the corresponding terminal alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used in conjunction with palladium catalysts.
Acids or Bases: Employed in desilylation reactions.
Major Products
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Resulting from cross-coupling reactions.
Terminal Alkynes: Produced by desilylation.
Applications De Recherche Scientifique
(1-Iodobiphenylen-2-yl)ethynylsilane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Catalysis: Acts as a ligand or substrate in catalytic reactions.
Mécanisme D'action
The mechanism of action of (1-Iodobiphenylen-2-yl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can form new carbon-carbon bonds, while the iodine atom can be substituted with other groups. The trimethylsilane group can be removed to expose a terminal alkyne, which can further react with other molecules.
Comparaison Avec Des Composés Similaires
(1-Iodobiphenylen-2-yl)ethynylsilane can be compared with similar compounds such as:
Ethynyltrimethylsilane: Lacks the iodobiphenyl group but shares the ethynyl and trimethylsilane functionalities.
Phenylacetylene: Contains a phenyl group attached to an ethynyl group but lacks the trimethylsilane and iodine functionalities.
Trimethyl(phenyl)silane: Contains a phenyl group attached to a trimethylsilane group but lacks the ethynyl and iodine functionalities.
Propriétés
Numéro CAS |
144192-97-2 |
|---|---|
Formule moléculaire |
C17H15ISi |
Poids moléculaire |
374.29 g/mol |
Nom IUPAC |
2-(1-iodobiphenylen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H15ISi/c1-19(2,3)11-10-12-8-9-15-13-6-4-5-7-14(13)16(15)17(12)18/h4-9H,1-3H3 |
Clé InChI |
VQUWWJRDDZEOOI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C2=C(C=C1)C3=CC=CC=C32)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
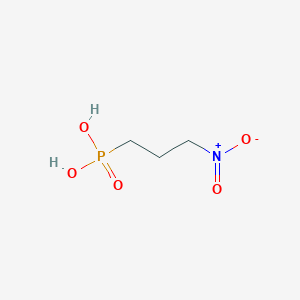
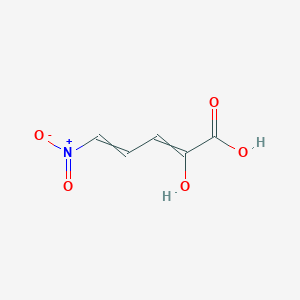

![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
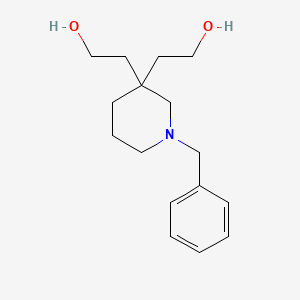
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
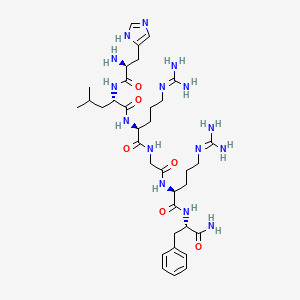
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
